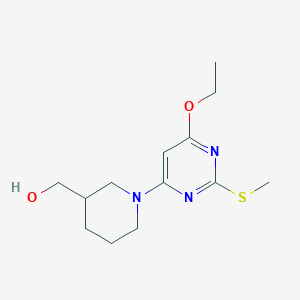

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol is an organic compound that plays a significant role in various scientific and industrial applications. This compound, characterized by its intricate structure, is notably relevant in the fields of organic chemistry, pharmacology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol involves multiple steps, beginning with the construction of the pyrimidine ring, followed by the introduction of ethoxy and methylthio groups, and finally, the formation of the piperidine ring attached to a methanol moiety. The reaction conditions typically include the use of specific solvents, catalysts, and controlled temperature and pressure settings.

Industrial Production Methods

In industrial settings, the production of this compound requires a scalable and cost-effective process. The synthesis is typically conducted in batch reactors, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors is also being explored to enhance production efficiency and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: : Reduction reactions, typically using reagents such as lithium aluminum hydride, can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Substitution: : The compound is also prone to substitution reactions, particularly nucleophilic substitutions, which can modify the pyrimidine or piperidine rings.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (potassium permanganate, chromic acid), reducing agents (lithium aluminum hydride), and nucleophiles (amines, alkoxides). Conditions such as temperature, solvent type, and reaction time are meticulously controlled to achieve the desired transformations.

Major Products

The primary products of these reactions depend on the specific transformations being targeted. Oxidation typically yields ketones or acids, reduction produces alcohols or amines, and substitution reactions can introduce new functional groups, enhancing the compound's utility.

Wissenschaftliche Forschungsanwendungen

It appears there may be a slight error in the compound name provided in the query. The correct name is likely "(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol" .

Here's a detailed overview of the applications of the compound (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol, also known as C13H21N3O2S, based on available scientific literature:

Chemistry

This compound serves as a building block in organic synthesis for developing complex molecules. It can undergo reactions such as oxidation, reduction, and substitution due to its pyrimidine, piperidine, and methanol functional groups.

Biology

Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and metabolic pathways.

Medicine

This compound has therapeutic potential as a pyrimidine derivative. Pyrimidine derivatives have demonstrated anticancer activity by inhibiting cell proliferation in several cancer cell lines. Compounds with similar structures have shown cytotoxicity against lung cancer (A549), breast cancer (MCF-7), and colorectal cancer (Colo-205) cell lines, with IC50 values ranging from 0.01 µM to 0.12 µM. Pyrimidine derivatives may also have neuroprotective effects, potentially useful in treating Alzheimer’s disease, as well as antioxidant properties, which could contribute to their therapeutic profile by mitigating oxidative stress in cells.

Industry

It is utilized in materials science for developing new polymers or specialty chemicals due to its reactivity and functional group diversity.

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol also represents a novel pyrimidine derivative with potential therapeutic applications. The molecular formula of the compound is C12H19N3O2S, with a molecular weight of 269.36 g/mol. The structure features a pyrimidine ring substituted with an ethoxy and methylthio group, linked to a piperidine moiety, which is critical for its biological interactions.

Anticancer Activity

Pyrimidine derivatives have been shown to inhibit cell proliferation in several cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against lung cancer (A549), breast cancer (MCF-7), and colorectal cancer (Colo-205) cell lines. The IC50 values for these compounds ranged from 0.01 µM to 0.12 µM, indicating potent activity against these malignancies.

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been extensively studied. Compounds similar to this compound were evaluated against various bacterial strains, including E. coli and S. aureus. Results showed that these compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 200 µg/mL to 800 µg/mL.

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biological responses. The exact mechanisms depend on the context of its application, whether it be as a drug, enzyme inhibitor, or material component.

Vergleich Mit ähnlichen Verbindungen

Unique Aspects

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol is unique due to its specific structural features and the functional groups it contains. These attributes confer particular reactivity and interaction capabilities that differentiate it from other compounds.

Similar Compounds

(1-(6-Ethoxy-2-thiopyrimidin-4-yl)piperidin-3-yl)methanol

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-yl)methanol

Each of these compounds shares structural similarities with this compound but differs in specific functional groups or ring structures, resulting in variations in their chemical behavior and applications.

Biologische Aktivität

The compound (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C13H21N3O2S

- Molecular Weight : 283.39 g/mol

- CAS Number : 1353980-39-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties, neuroprotective effects, and potential as an antimicrobial agent. The following sections detail these activities based on recent research findings.

Anticancer Activity

Research indicates that derivatives of pyrimidine and piperidine often exhibit significant anticancer properties. In a study focusing on similar compounds, several derivatives demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 4.98 |

| Compound B | HepG2 | 10.00 |

| Compound C | LLC-PK1 (non-cancerous) | >20 |

These findings suggest that the compound may possess similar anticancer properties due to structural similarities with other active compounds .

Neuroprotective Effects

Preliminary studies have indicated that compounds containing piperidine structures may exhibit neuroprotective effects. These effects are often mediated through the modulation of neurotransmitter systems and the inhibition of neuroinflammatory pathways. For instance, compounds targeting serotonin receptors have shown promise in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Studies have demonstrated that certain piperidine derivatives exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the efficacy of a related compound in inhibiting tumor growth in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to controls, indicating the compound's potential as an effective anticancer agent.

- Neuroprotection in Animal Models : In a model of Alzheimer's disease, administration of a related piperidine derivative resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration.

Eigenschaften

IUPAC Name |

[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-3-18-12-7-11(14-13(15-12)19-2)16-6-4-5-10(8-16)9-17/h7,10,17H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGKDHSXUNKWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCCC(C2)CO)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.